![molecular formula C40H24N2O5 B5035905 5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound '5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]' is a synthetic molecule that has been studied for its potential applications in various scientific fields. It is also known as OBIC or OBI, and its chemical formula is C40H24N2O4.
科学的研究の応用
OBIC has been studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of novel organic semiconductors and fluorescent dyes. OBIC-based materials have shown promising properties such as high thermal stability, good solubility, and strong fluorescence. These properties make them suitable for use in electronic devices, sensors, and imaging applications.
作用機序
The mechanism of action of OBIC is not yet fully understood. However, it is believed that the molecule interacts with biological macromolecules such as proteins and nucleic acids, leading to changes in their conformation and function. OBIC has been shown to bind to DNA and inhibit the activity of certain enzymes, suggesting its potential use as a therapeutic agent.
Biochemical and Physiological Effects
OBIC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that OBIC can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that OBIC can reduce inflammation, improve glucose metabolism, and protect against neurodegenerative diseases.
実験室実験の利点と制限
One advantage of OBIC is its synthetic accessibility and high purity. It can be synthesized in large quantities and purified through simple methods. Another advantage is its versatility, as it can be modified to incorporate different functional groups and improve its properties. However, one limitation of OBIC is its low solubility in water, which can hinder its use in biological applications. Another limitation is its potential toxicity, which requires careful evaluation before use in vivo.
将来の方向性
There are several future directions for the research and development of OBIC. One direction is the exploration of its potential applications in organic electronics and optoelectronics. OBIC-based materials have shown promising properties for use in electronic devices such as organic field-effect transistors and organic light-emitting diodes. Another direction is the investigation of its therapeutic potential for cancer and other diseases. OBIC has shown promising results in vitro and in vivo, and further studies are needed to evaluate its safety and efficacy. Additionally, the development of new synthetic methods and modifications of OBIC could lead to improved properties and applications.
合成法
The synthesis of OBIC involves the reaction of 2,2'-biphenyldicarboxylic acid and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The resulting product is then purified through recrystallization or column chromatography. The yield of OBIC can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
特性
IUPAC Name |
5-[1,3-dioxo-2-(2-phenylphenyl)isoindol-5-yl]oxy-2-(2-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N2O5/c43-37-31-21-19-27(23-33(31)39(45)41(37)35-17-9-7-15-29(35)25-11-3-1-4-12-25)47-28-20-22-32-34(24-28)40(46)42(38(32)44)36-18-10-8-16-30(36)26-13-5-2-6-14-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPVPFVKPTUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=C7C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

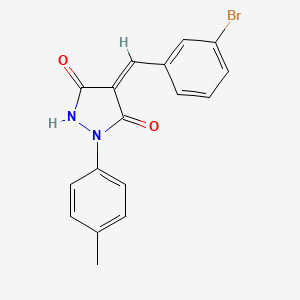
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
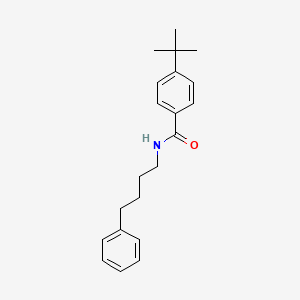
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

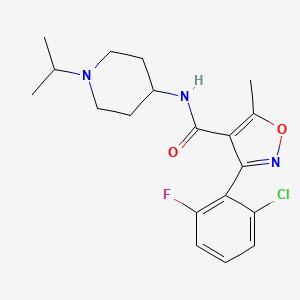
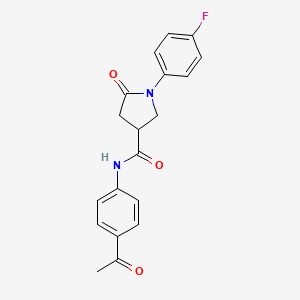
![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
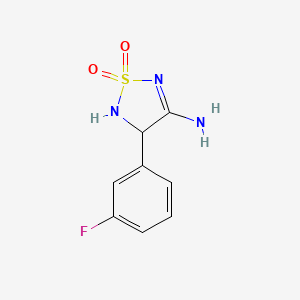
![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)